molecular formula C5H3ClN2O2 B032982 2-Chloro-4-nitropyridine CAS No. 23056-36-2

2-Chloro-4-nitropyridine

Cat. No.: B032982
CAS No.: 23056-36-2
M. Wt: 158.54 g/mol
InChI Key: LIEPVGBDUYKPLC-UHFFFAOYSA-N
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Description

2-Chloro-4-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a nitro group at the fourth position on the pyridine ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 2-chloro-4-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .

Mode of Action

The mode of action of this compound involves a reaction mechanism where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Biochemical Pathways

It’s known that nitropyridines can be synthesized from 4-aminopyridine, and from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid can be formed in a two-step reaction . This suggests that this compound may interact with similar biochemical pathways.

Pharmacokinetics

It’s known that the compound is a crystalline solid that can appear as colorless or light yellow crystals . It has a relatively low solubility in solvents and is relatively unstable, especially under high temperatures or in the presence of fire or sunlight . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given its structural similarity to other nitropyridines, it’s plausible that it may have similar effects, such as causing changes in cellular redox states or interacting with dna .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its instability under high temperatures or in the presence of fire or sunlight suggests that it may degrade or react under these conditions . Furthermore, its low solubility in solvents suggests that its action may be influenced by the solvent environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2-chloropyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Comparison with Similar Compounds

  • 2-Chloro-5-nitropyridine
  • 2-Chloro-3-nitropyridine
  • 5-Chloro-2-nitropyridine

Comparison: 2-Chloro-4-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. For instance, 2-chloro-5-nitropyridine has different electronic properties and reactivity patterns compared to this compound .

Properties

IUPAC Name

2-chloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEPVGBDUYKPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352743
Record name 2-Chloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-36-2
Record name 2-Chloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Phosphorus trichloride (4.2 mL, 48.7 mmol) was added to a solution of 2-chloro-4-nitro-pyridine-1-oxide (1.70 g, 9.74 mmol) in dry chloroform (25 mL) at r.t. The reaction mixture was then heated to reflux and maintained at this temperature overnight. The reaction was cooled to r.t. then poured onto ice, basified to between pH 7-8 with saturated aq. sodium bicarbonate solution and extracted with chloroform (×2). The combined organic phase was washed with water and brine, dried over sodium sulfate and concentrated. Drying under high vacuum afforded 2-chloro-4-nitro-pyridine (1.2 g, 78%) as a solid.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical synthetic route for 2-Chloro-4-nitropyridine?

A1: this compound can be synthesized from 2-chloropyridine. The process involves oxidation of 2-chloropyridine to form 2-chloropyridine N-oxide, followed by nitration to yield this compound N-oxide. A final reduction step generates the desired this compound. This method has been reported to achieve a 75% overall yield. []

Q2: Is there any structural information available for this compound?

A2: Yes, this compound (systematic name: 2-chloro-4-nitro­pyridin-1-ium-1-olate) has been characterized using X-ray crystallography. The nitro group exhibits near planarity with the aromatic ring, with a slight twist angle of 6.48° observed. []

Q3: Have any studies investigated the vibrational and electronic properties of this compound?

A3: Yes, researchers have used both experimental and theoretical approaches to study the vibrational, electronic, and NMR properties of this compound. Density functional theory (DFT) calculations employing the B3LYP functional with the 6-311++G (d,p) basis set were performed and compared to experimental spectroscopic data. []

Q4: Has this compound been used as a starting material for synthesizing other compounds?

A4: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it has been used to prepare 4-Alkoxy-1-hydroxypyridine-2-thiones. Reacting this compound N-oxide with n-heptanolate anion in DMSO yields 2-chloro-4-heptyloxypyridine-N-oxide. This intermediate undergoes further reactions, including treatment with AcSNa followed by deacetylation with MeONa, to ultimately afford the sodium salt of 4-heptyloxy-1-hydroxypyridine-2-thione. []

Q5: Are there any known applications of this compound in medicinal chemistry?

A5: While not a drug itself, this compound acts as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it plays a role in synthesizing analogs of Anpirtoline, a non-opioid analgesic. Specifically, it is employed in the preparation of 2-chloro-4-(piperidin-4-ylsulfanyl)pyridine. []

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